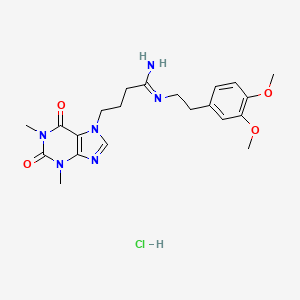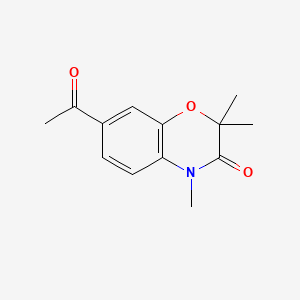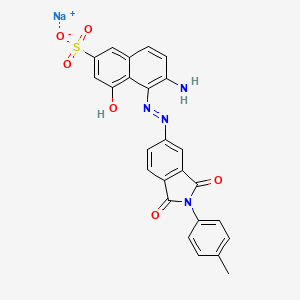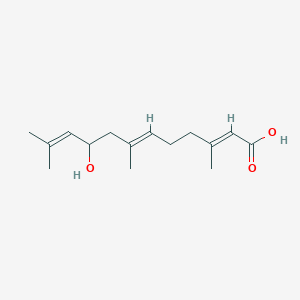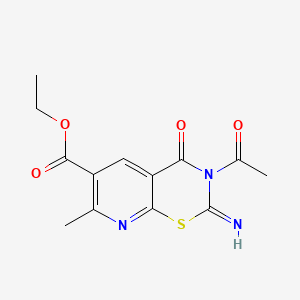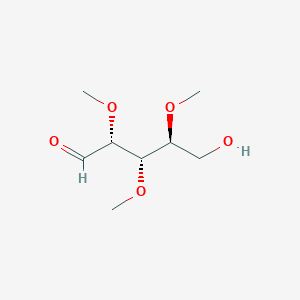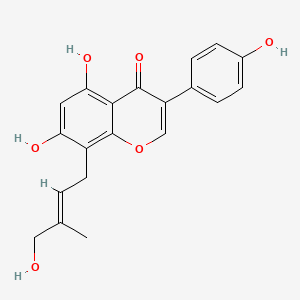
Gancaonin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gancaonin C involves the prenylation of the isoflavone skeleton. The process typically starts with the formation of the C6-C3-C6 skeleton from l-phenylalanine or l-tyrosine, which is then modified through various steps to introduce the prenyl group . Specific reaction conditions, such as temperature and solvents, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from Glycyrrhiza uralensis. The roots are harvested, dried, and subjected to solvent extraction to isolate the compound. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Gancaonin C undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can affect the carbonyl group in the isoflavone structure.
Substitution: Various substituents can be introduced to the aromatic rings of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
Gancaonin C has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Mecanismo De Acción
The mechanism of action of Gancaonin C involves its interaction with various molecular targets and pathways. It inhibits the production of nitric oxide and prostaglandin E2 in lipopolysaccharide-induced cells, thereby reducing inflammation. The compound also affects the expression of cyclooxygenase-2 and inducible nitric oxide synthase proteins . Additionally, this compound modulates the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
Gancaonin N: Another prenylated isoflavone from Glycyrrhiza uralensis with similar anti-inflammatory properties.
Licoricidin: A phenolic compound from licorice with potent antibacterial effects.
Isoangustone A: A prenylated flavonoid with anti-cancer and anti-inflammatory activities.
Uniqueness of Gancaonin C
This compound stands out due to its specific prenylation pattern and its potent estrogen-like activity, which is not as prominent in other similar compounds. Its ability to modulate multiple signaling pathways also adds to its uniqueness and potential therapeutic applications .
Propiedades
Número CAS |
124596-87-8 |
|---|---|
Fórmula molecular |
C20H18O6 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-8-[(E)-4-hydroxy-3-methylbut-2-enyl]-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H18O6/c1-11(9-21)2-7-14-16(23)8-17(24)18-19(25)15(10-26-20(14)18)12-3-5-13(22)6-4-12/h2-6,8,10,21-24H,7,9H2,1H3/b11-2+ |
Clave InChI |
MEADLGUPYQNUNF-BIIKFXOESA-N |
SMILES isomérico |
C/C(=C\CC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)/CO |
SMILES canónico |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CO |
melting_point |
213 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


